

3,4,4,5-Tetramethylheptane chemical properties

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Compound of Interest

Compound Name: 3,4,4,5-Tetramethylheptane

Cat. No.: B14554342

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An In-depth Technical Guide to the Chemical Properties of **3,4,4,5-Tetramethylheptane**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,4,4,5-tetramethylheptane** (CAS No. 61868-62-0). As a highly branched aliphatic hydrocarbon, this compound serves as an important model for studying the behavior of complex alkanes found in fuel mixtures and advanced lubricants. This document consolidates available experimental data with theoretical predictions to offer researchers, scientists, and drug development professionals a detailed resource. It covers molecular structure, physicochemical properties, predicted spectroscopic behavior, plausible synthetic pathways, and essential safety protocols. The guide emphasizes the rationale behind analytical and synthetic methodologies, grounding its claims in established chemical principles.

Introduction to Branched Alkanes

Alkanes are the simplest class of organic compounds, consisting entirely of carbon and hydrogen atoms linked by single bonds. While linear alkanes provide a fundamental baseline, the introduction of alkyl branches dramatically alters their physicochemical properties. Branching disrupts the regular packing of molecules, which typically lowers the melting point and alters the viscosity and boiling point compared to their linear isomers. In fields such as petrochemistry, the degree of branching, quantified by the octane rating, is a critical determinant of fuel performance, with highly branched alkanes exhibiting superior anti-knock characteristics.

3,4,4,5-Tetramethylheptane, with its C11 backbone and four methyl substituents creating a sterically hindered core, represents a molecule of significant structural complexity. Although not a widely commercialized chemical, its study provides valuable insights into the steric and electronic effects that govern the behavior of non-polar molecules in various applications, from specialty solvents to reference standards in analytical chemistry.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structural and identifying information for **3,4,4,5-tetramethylheptane** is well-established.

The name itself dictates the structure: a seven-carbon main chain ("heptane") with four methyl groups located at the 3, 4, and 5 positions. The presence of two methyl groups on the C4 carbon creates a quaternary carbon center, a key structural feature.

Caption: 2D skeletal structure of **3,4,4,5-tetramethylheptane**.

Table 1: Core Identifiers for **3,4,4,5-Tetramethylheptane**

Identifier	Value	Source
IUPAC Name	3,4,4,5-tetramethylheptane	PubChem[1]
CAS Number	61868-62-0	PubChem[1]
Molecular Formula	C ₁₁ H ₂₄	PubChem[1]
Molecular Weight	156.31 g/mol	PubChem[1]
Canonical SMILES	CCC(C)C(C)(C)C(C)CC	PubChem[1]

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Experimental data for **3,4,4,5-tetramethylheptane** is limited. The available data is supplemented with predicted values and data from close isomers to provide a functional profile.

Table 2: Physical and Chemical Properties

Property	Value	Notes	Source
Boiling Point	186.6 °C	Experimental	ChemSpider[2]
Density	~0.76 g/mL	Estimated value based on isomer data.	Based on 2,4,4,5-tetramethylheptane
Refractive Index	~1.426	Estimated value based on isomer data.	Based on 2,4,4,5-tetramethylheptane
XLogP3	5.2	Computed	PubChem[1]
Vapor Pressure	Low	Inferred from high boiling point.	N/A

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether). |
General property of alkanes. | N/A |

The high degree of branching prevents efficient crystal lattice packing, suggesting a low melting point and a wide liquid range. The XLogP3 value of 5.2 indicates high lipophilicity, consistent with its non-polar hydrocarbon structure.

Proposed Synthesis and Reactivity

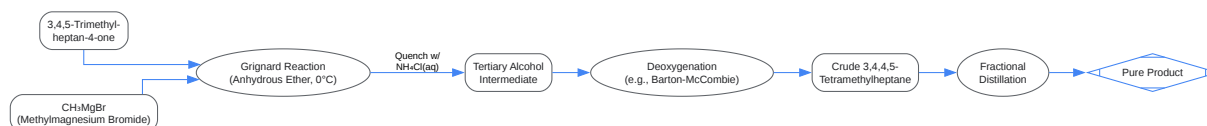
Plausible Synthetic Pathway

While no specific synthesis for **3,4,4,5-tetramethylheptane** is prominently published, a robust and logical approach for creating such a sterically hindered structure is via a Grignard reaction. [2] This classic organometallic reaction is ideal for forming new carbon-carbon bonds, including those at tertiary and quaternary centers.

The retrosynthetic analysis points to disconnecting one of the bonds to the central quaternary carbon (C4). A logical precursor would be 3,4,5-trimethylheptan-4-one, which could react with a methyl Grignard reagent (CH_3MgBr) to form the tertiary alcohol, followed by reduction to the final alkane.

Experimental Protocol: Proposed Grignard Synthesis

- Synthesis of Precursor Ketone: The precursor, 3,4,5-trimethylheptan-4-one, would first need to be synthesized, potentially from 3-methyl-2-pentanone and an appropriate organometallic reagent.
- Grignard Reaction:
 - In a flame-dried, three-neck flask under an inert argon atmosphere, add the precursor ketone dissolved in anhydrous diethyl ether.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of methylmagnesium bromide (CH_3MgBr) in diethyl ether dropwise with vigorous stirring. The stoichiometry should be a slight excess of the Grignard reagent.
 - Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate. The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water or oxygen.
- Workup and Deoxygenation:
 - After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude tertiary alcohol.
 - The tertiary alcohol can be reduced to the alkane via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH_4).
- Purification:
 - The final product, **3,4,4,5-tetramethylheptane**, must be purified from any unreacted starting materials or byproducts. Fractional distillation is the most effective method for separating alkanes with different boiling points.



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Caption: Proposed workflow for the synthesis of **3,4,4,5-tetramethylheptane**.

Chemical Reactivity

Like other alkanes, **3,4,4,5-tetramethylheptane** is generally unreactive under ambient conditions. Its C-C and C-H bonds are strong and non-polar. Reactivity is typically induced under harsh conditions:

- **Combustion:** In the presence of excess oxygen and an ignition source, it will undergo complete combustion to produce carbon dioxide and water, releasing significant energy. This is the basis of its relevance to fuels.
- **Free-Radical Halogenation:** Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction. The substitution will preferentially occur at the tertiary C-H bonds (C3 and C5) as the resulting tertiary radicals are more stable than primary or secondary radicals. The quaternary carbon (C4) cannot be halogenated as it has no hydrogen atoms.

Predicted Spectroscopic Profile

No public experimental spectra are available for this compound. However, its structure allows for a confident prediction of its key spectroscopic features.

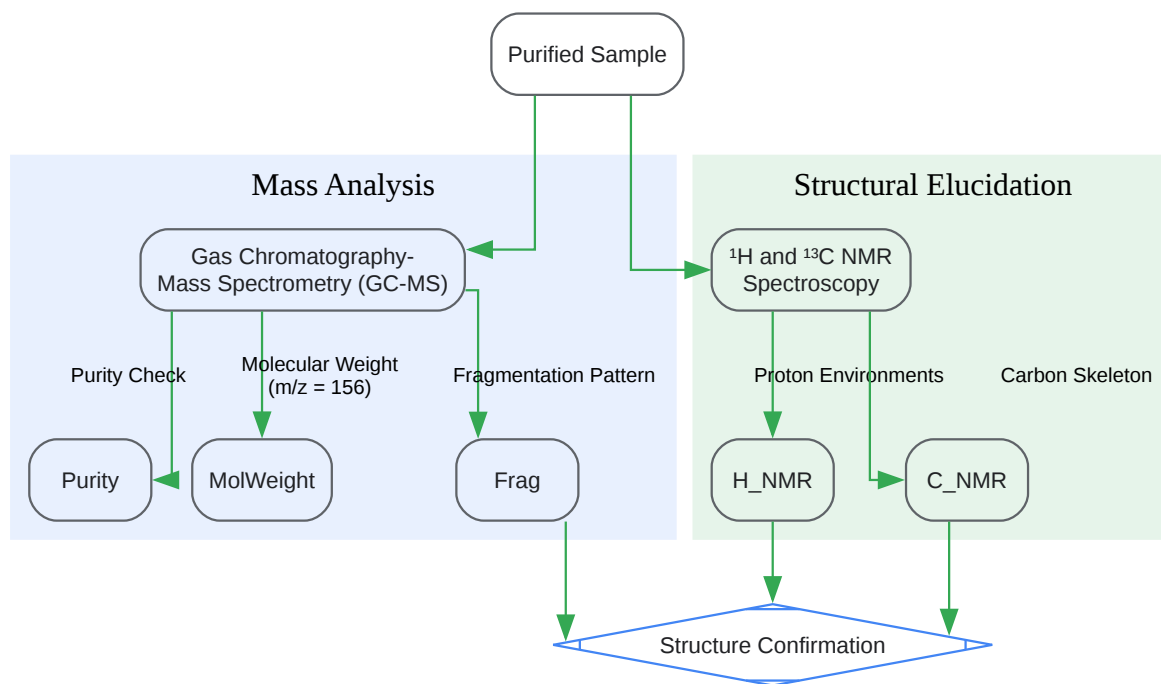
¹H NMR Spectroscopy: The molecule is chiral at C3 and C5, but assuming a racemic mixture, the proton environments can be predicted. Due to the complex stereochemistry, some methyl and methylene groups that appear equivalent may be diastereotopic, leading to more complex spectra than anticipated. A simplified analysis suggests at least 8 distinct proton signals.

^{13}C NMR Spectroscopy: Analysis of the structure's symmetry suggests there are 9 chemically non-equivalent carbon atoms.

- Quaternary Carbon (1): One signal for C4.
- Methine Carbons (2): Two signals for C3 and C5.
- Methylene Carbons (2): Two signals for C2 and C6.
- Methyl Carbons (4): Four distinct signals for the methyl groups at C1, C7, and the two diastereotopic methyls on C4, and the methyls on C3 and C5.

Mass Spectrometry (Electron Ionization): The molecular ion peak (M^+) at $m/z = 156$ would be expected, though it may be weak due to the high degree of branching, which promotes fragmentation. Key fragmentation patterns for branched alkanes involve the cleavage at the most substituted carbon atoms, as this leads to the formation of stable secondary and tertiary carbocations.

- Expected Fragments: Loss of a methyl group ($\text{M}-15$) leading to a peak at $m/z = 141$. Loss of an ethyl group ($\text{M}-29$) leading to a peak at $m/z = 127$. Cleavage at the C4-C5 bond would yield stable carbocations, resulting in significant peaks in the $m/z = 57$ to 99 range.



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Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling

No specific Safety Data Sheet (SDS) for **3,4,4,5-tetramethylheptane** is available. However, based on the data for heptane and its isomers, the following hazards and precautions are expected^[3].

- Physical Hazards: The compound is expected to be a flammable liquid and vapor (GHS Category 2 or 3). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.
- Health Hazards:
 - Aspiration Hazard: May be fatal if swallowed and enters airways.
 - Skin Irritation: Causes skin irritation.

- Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is required.
- Handling and Storage:
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
 - Keep the container tightly closed.
 - Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools.

Conclusion

3,4,4,5-Tetramethylheptane is a structurally complex branched alkane whose properties are dictated by its significant steric bulk. While experimental data remains sparse, a robust profile can be constructed through established chemical principles and comparison with related isomers. Its high boiling point, lipophilicity, and predicted spectroscopic features are consistent with its molecular structure. Plausible synthesis can be achieved through established organometallic routes like the Grignard reaction. As with all volatile hydrocarbons, it must be handled with stringent safety precautions due to its flammability and aspiration toxicity. This guide provides a foundational understanding for researchers utilizing this compound or studying similarly complex alkanes.

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